3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one
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Overview
Description
3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one is a quinazoline derivative known for its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4(3H)-quinazolinone. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzylidinamine)-2-(furan-2-yl)quinazoline-4(3H)-one
- 7-chloro-3-{[(4-chlorophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one
Uniqueness
3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
CAS No. |
88404-51-7 |
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Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
3-[[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C17H16N4O/c1-20(2)14-9-7-13(8-10-14)11-19-21-12-18-16-6-4-3-5-15(16)17(21)22/h3-12H,1-2H3 |
InChI Key |
TVBTXIOYQVJHOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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